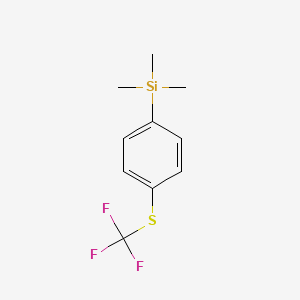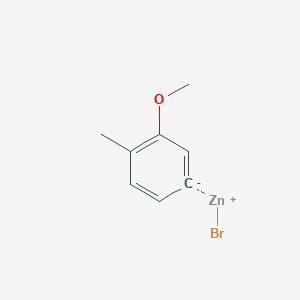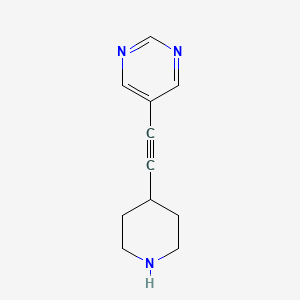
5-(Piperidin-4-ylethynyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-4-ylethynyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety via an ethynyl linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-ylethynyl)pyrimidine typically involves the coupling of a piperidine derivative with a pyrimidine precursor. One common method starts with the bromination of 2-methylpyrimidine, followed by a coupling reaction with a piperidine derivative. The final step involves catalytic hydrogenation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve multi-step synthesis processes that are optimized for high yield and purity. The use of automated reactors and continuous flow chemistry can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-ylethynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the piperidine moiety or the pyrimidine ring.
Substitution: The ethynyl linker allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the piperidine moiety.
Scientific Research Applications
5-(Piperidin-4-ylethynyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-ylethynyl)pyrimidine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-ol share structural similarities with 5-(Piperidin-4-ylethynyl)pyrimidine.
Pyrimidine derivatives: Compounds like 2-methyl-5-(piperidin-4-yl)pyrimidine and 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine are also closely related.
Uniqueness
This compound is unique due to its specific combination of a piperidine moiety and a pyrimidine ring connected via an ethynyl linker. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(2-piperidin-4-ylethynyl)pyrimidine |
InChI |
InChI=1S/C11H13N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h7-10,12H,3-6H2 |
InChI Key |
LUJWZZAUCRJIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C#CC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


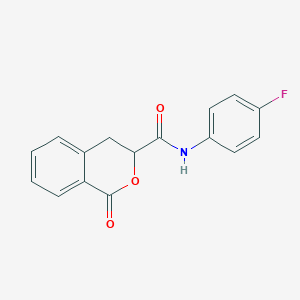
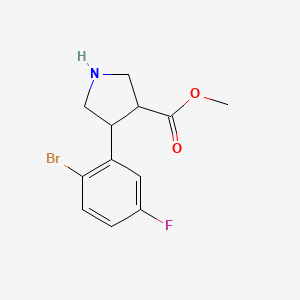
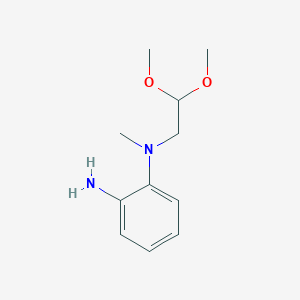
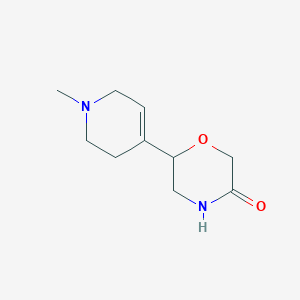



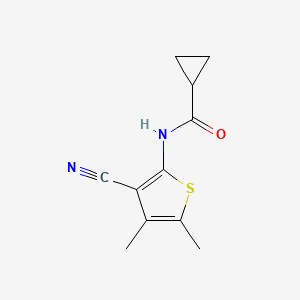
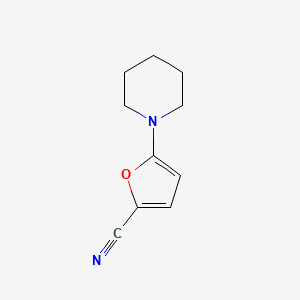
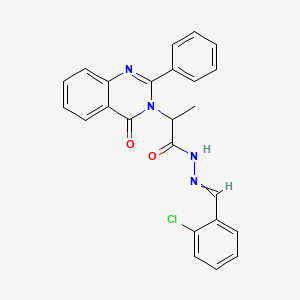
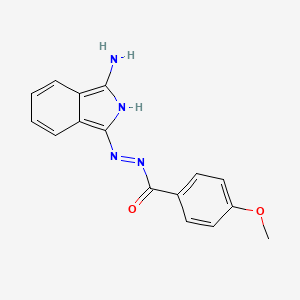
![magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate](/img/structure/B14878290.png)
